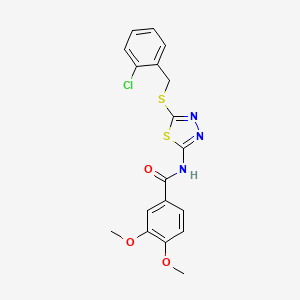

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

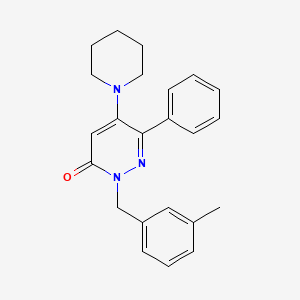

The compound “N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecule also contains a benzyl group attached to the thiadiazole ring via a sulfur atom, indicating the presence of a thioether linkage . Additionally, the molecule has a dimethoxybenzamide group, which consists of a benzene ring substituted with two methoxy groups and an amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the thiadiazole ring could be formed through the reaction of a thiosemicarbazide with CS2 . The benzyl group could then be introduced through a nucleophilic substitution reaction with 2-chlorobenzyl chloride . Finally, the dimethoxybenzamide group could be attached through a condensation reaction with 3,4-dimethoxybenzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the benzyl group, and the dimethoxybenzamide group. The thiadiazole ring would contribute to the planarity of the molecule, while the benzyl and dimethoxybenzamide groups would add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiadiazole ring is relatively stable, but can participate in reactions with electrophiles . The thioether linkage could be oxidized to a sulfoxide or sulfone . The amide group in the dimethoxybenzamide moiety could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzyl and thiadiazole groups would likely make this compound soluble in both polar and nonpolar solvents .Aplicaciones Científicas De Investigación

- N-(2-Chlorobenzyl)-substituted hydroxamate , derived from hydrolysis of ketoclomazone, acts as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) with an impressive IC50 value of 1.0 μM . DXS is a crucial enzyme in the biosynthesis of isoprenoids, which play essential roles in various cellular processes.

- Researchers have explored novel thioether derivatives containing a 1,2,4-triazole moiety . These derivatives were synthesized from 4-chlorophenol and ethyl 2-chloroacetate using microwave-assisted reactions. The resulting compounds exhibit unique structural features and may have applications in drug discovery and materials science .

- 4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3-one , also known as compound 12 , serves as a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms. By chemically inhibiting the function of the DSB system, this compound contributes to breaking antimicrobial resistance .

Antimicrobial Activity

Thioether Derivatives and 1,2,4-Triazole Moiety

Disrupting Antimicrobial Resistance

Direcciones Futuras

The future directions for research on this compound could include further studies to elucidate its physical and chemical properties, its biological activity, and its potential applications. For example, it could be tested for activity against various biological targets, or its physical properties could be studied in more detail .

Propiedades

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-24-14-8-7-11(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHWFCMBNAUKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)